N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a butanamide chain with a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment to Phenyl Ring: The benzimidazole moiety is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of Butanamide Chain: The phenyl ring is further reacted with a butanoyl chloride to form the butanamide chain.
Introduction of Chlorobenzenesulfonyl Group: Finally, the chlorobenzenesulfonyl group is introduced through a sulfonylation reaction using chlorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide has various scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and targets.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The sulfonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-Benzimidazol-2-ylmethyl)-3-methylbenzamide
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide is unique due to its combination of a benzimidazole moiety with a chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-17-9-13-19(14-10-17)31(29,30)15-3-6-22(28)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)27-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUWITXLQMUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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